1-(苯甲胺甲基)吡咯烷-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

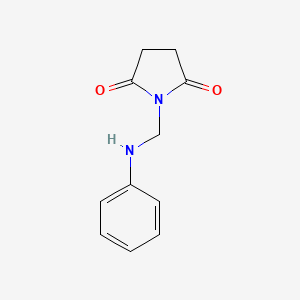

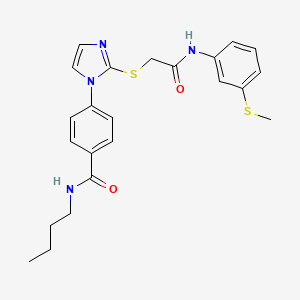

1-(Anilinomethyl)pyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-diones are an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry .

Synthesis Analysis

Pyrrolidine-2,5-dione is a versatile scaffold. For instance, Oktay et al. prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones . Another study reported the synthesis of a new diazo derivative of a pyrrolidine-2,5-dione fused at position-3,4 to a dibenzobarrelene backbone .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The non-H atoms are nearly coplanar, with a maximum deviation of 0.030 Å . In the crystal, pairs of molecules are linked by N-H⋯O hydrogen bonds into inversion dimers .Chemical Reactions Analysis

Pyrrolidine-2,5-dione derivatives, such as 1-bromopyrrolidine-2,5-dione (NBS), are the most commonly used halogenation reagents . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

The molecular formula of 1-(Anilinomethyl)pyrrolidine-2,5-dione is C11H12N2O2 . The average mass is 204.225 Da .科学研究应用

Pharmacology: Enzyme Inhibition Studies

In pharmacology, “1-(Anilinomethyl)pyrrolidine-2,5-dione” has been utilized in the study of enzyme inhibition. Specifically, it has been used to prepare derivatives that are evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes . These enzymes are involved in various physiological processes, including respiration and the regulation of pH in tissues.

Organic Synthesis: Scaffold for Biologically Active Compounds

The pyrrolidine ring, a component of “1-(Anilinomethyl)pyrrolidine-2,5-dione,” is a versatile scaffold in drug discovery. It’s used to create novel biologically active compounds due to its non-planarity and the ability to introduce stereochemistry into the molecule . This makes it a valuable tool for synthesizing a wide range of pharmacologically relevant structures.

Biochemistry: Protein Interaction Analysis

In biochemistry, “1-(Anilinomethyl)pyrrolidine-2,5-dione” can be used to study protein interactions. The compound’s ability to interact with enzymes like carbonic anhydrase suggests it could serve as a starting point for designing inhibitors or modulators of other proteins, which is crucial for understanding cellular processes and developing therapeutic agents .

作用机制

Target of Action

1-(Anilinomethyl)pyrrolidine-2,5-dione is a small molecule that primarily targets the Vesicle-fusing ATPase and ERO1-like protein beta in humans . These proteins play crucial roles in cellular processes, including vesicle transport and protein folding, respectively .

Mode of Action

It is known to interact with its targets, potentially altering their function and leading to changes in cellular processes

Biochemical Pathways

Given its targets, it may influence pathways related to vesicle transport and protein folding . The downstream effects of these alterations could have significant impacts on cellular function and homeostasis.

Result of Action

Given its targets, it may influence vesicle transport and protein folding processes, potentially leading to changes in cellular function . More research is needed to fully understand these effects.

安全和危害

未来方向

属性

IUPAC Name |

1-(anilinomethyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-6-7-11(15)13(10)8-12-9-4-2-1-3-5-9/h1-5,12H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCVRSBSNLNDFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CNC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Anilinomethyl)pyrrolidine-2,5-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2879578.png)

![2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2879579.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2879580.png)

![2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B2879583.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2879586.png)

![1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2879591.png)

![2-(4-methoxybenzamido)-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2879593.png)

![1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2879599.png)